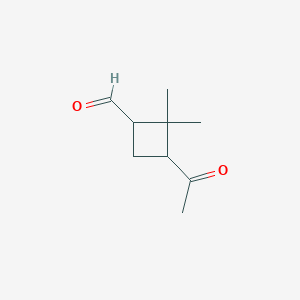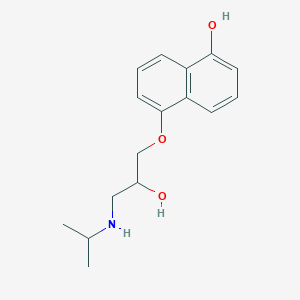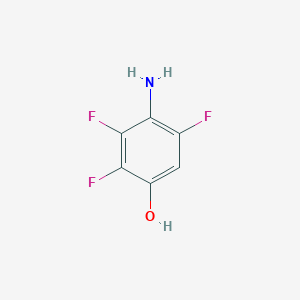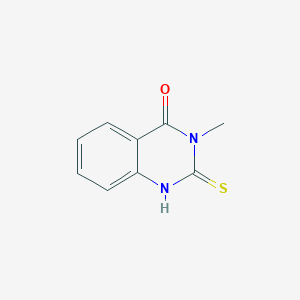![molecular formula C7H16Si B162637 [(Z)-but-2-en-2-yl]-trimethylsilane CAS No. 10111-13-4](/img/structure/B162637.png)
[(Z)-but-2-en-2-yl]-trimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(Z)-but-2-en-2-yl]-trimethylsilane is an organosilicon compound with the molecular formula C7H16Si. It is a derivative of silane, where the silicon atom is bonded to three methyl groups and one (E)-1-methyl-1-propenyl group. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-but-2-en-2-yl]-trimethylsilane typically involves the hydrosilylation reaction. This reaction occurs between trimethylsilane and 1-methyl-1-propyne in the presence of a platinum catalyst. The reaction conditions usually include a temperature range of 50-100°C and a pressure of 1-5 atm. The reaction proceeds as follows:
Trimethylsilane+1-methyl-1-propynePt catalystSilane, trimethyl(1-methyl-1-propenyl)-, (E)-
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction rates. The use of advanced catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
[(Z)-but-2-en-2-yl]-trimethylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form simpler silanes.
Substitution: The (E)-1-methyl-1-propenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and ozone (O3). The reaction typically occurs at room temperature.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used, and the reaction is carried out under an inert atmosphere.
Substitution: Various reagents like halogens (Cl2, Br2) and acids (HCl, HBr) are used under controlled conditions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Halogenated silanes and other substituted derivatives.
Applications De Recherche Scientifique
[(Z)-but-2-en-2-yl]-trimethylsilane has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: Employed in the modification of biomolecules and surfaces for biological assays.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of advanced materials, coatings, and adhesives due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of [(Z)-but-2-en-2-yl]-trimethylsilane involves its ability to participate in various chemical reactions due to the presence of the reactive (E)-1-methyl-1-propenyl group. This group can undergo addition, substitution, and other reactions, making the compound versatile in different applications. The molecular targets and pathways involved depend on the specific reaction and application.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Silane, trimethyl(1-methyl-1-propenyl)-, (Z)-
- Trimethylsilylpropene
- Trimethylsilylbutene
Uniqueness
[(Z)-but-2-en-2-yl]-trimethylsilane is unique due to its (E)-configuration, which imparts distinct chemical properties compared to its (Z)-isomer. The (E)-configuration allows for specific reactivity and selectivity in chemical reactions, making it valuable in various applications.
Propriétés
IUPAC Name |
[(Z)-but-2-en-2-yl]-trimethylsilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16Si/c1-6-7(2)8(3,4)5/h6H,1-5H3/b7-6- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOZLCBPYZLFNST-SREVYHEPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)[Si](C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/C)\[Si](C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3R)-5-[(1S,4Ar,5S,8aR)-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-1-en-3-ol](/img/structure/B162571.png)



![5-Methoxy-2-methyl-1H-benzo[d]imidazole-6-carbaldehyde](/img/structure/B162577.png)
![[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(phosphonooxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl dihydrogen phosphate](/img/structure/B162581.png)
![1-[2-[(4-chlorophenyl)methyl]cyclohexen-1-yl]-N,N-dimethylmethanamine](/img/structure/B162585.png)




